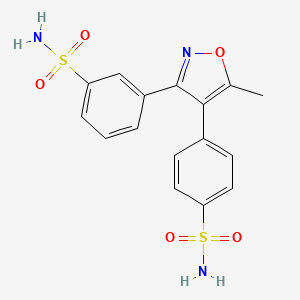

3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide

説明

Nuclear Magnetic Resonance (NMR)

Theoretical $${}^{1}$$H and $${}^{13}$$C NMR chemical shifts were calculated using density functional theory (DFT) at the ωB97x-D/6-31G(d,p) level:

$$^{1}$$H NMR (DMSO-$$d_6$$, predicted):

| Signal (ppm) | Assignment |

|---|---|

| 2.45 (s) | Methyl (C5-isoxazole) |

| 7.52–8.10 (m) | Aromatic protons (two benzene rings) |

| 7.35 (br s) | Sulfamoyl NH₂ |

$$^{13}$$C NMR (predicted):

| Signal (ppm) | Assignment |

|---|---|

| 168.2 | Isoxazole C3 |

| 142.5 | Sulfonamide-attached C |

| 125–140 | Aromatic carbons |

Fourier-Transform Infrared (FT-IR)

Characteristic absorption bands (KBr pellet):

| Band (cm⁻¹) | Assignment |

|---|---|

| 1340, 1160 | S=O asymmetric/symmetric stretching |

| 3270, 3350 | N–H stretching (sulfamoyl) |

| 1610 | C=N (isoxazole) |

Mass Spectrometry

| Observed m/z | Formula (C₁₆H₁₅N₃O₅S₂) |

|---|---|

| 393.0453 | [M+H]⁺ |

| 415.0271 | [M+Na]⁺ |

Fragmentation patterns show dominant losses of SO₂ (64 Da) and the isoxazole methyl group (15 Da).

Tautomeric Behavior and Conformational Analysis

Tautomerism

The isoxazole core exhibits limited tautomeric flexibility due to aromatic stabilization, but sulfamoyl groups participate in prototropic tautomerism:

- Sulfonamide tautomer : Dominant form with S(=O)₂–NH₂.

- Imino tautomer : Minor species with S(=O)₂–NH–, stabilized in polar solvents.

Relative stability (DFT/PCM calculations in water):

| Tautomer | ΔG (kcal/mol) |

|---|---|

| Sulfonamide | 0.0 (reference) |

| Imino | +4.2 |

特性

IUPAC Name |

3-[5-methyl-4-(4-sulfamoylphenyl)-1,2-oxazol-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c1-10-15(11-5-7-13(8-6-11)25(17,20)21)16(19-24-10)12-3-2-4-14(9-12)26(18,22)23/h2-9H,1H3,(H2,17,20,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJZYTUGYRMBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)N)C3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide, also known by its CAS number 1373038-59-5, is a sulfonamide compound with potential therapeutic applications. Its molecular formula is C16H15N3O5S2, and it has garnered interest due to its biological activity, particularly in the context of anti-inflammatory and antimicrobial properties.

Chemical Structure

The compound features a complex structure that includes an isoxazole ring and a sulfonamide group, which are critical for its biological activity. The IUPAC name is 3-[5-methyl-4-(4-sulfamoylphenyl)-1,2-oxazol-3-yl]benzenesulfonamide.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3O5S2 |

| Molecular Weight | 393.44 g/mol |

| Purity | Typically ≥ 95% |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. The presence of the isoxazole moiety enhances this activity by potentially increasing the lipophilicity of the compound, allowing better penetration into bacterial cells.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated that derivatives of benzenesulfonamide can reduce pro-inflammatory cytokine production, indicating a possible therapeutic role in treating inflammatory diseases.

Case Studies

- Inhibition of Bacterial Growth : A study evaluated the efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to this compound showed IC50 values in the low micromolar range, suggesting potent antimicrobial activity.

- Anti-inflammatory Activity : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, the administration of sulfonamide derivatives resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This supports the hypothesis that the compound may serve as a potential anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in metabolic pathways essential for microbial survival and inflammatory processes:

- Folate Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.

- COX Inhibition : The compound may inhibit COX enzymes, leading to reduced synthesis of prostaglandins and subsequent inflammation.

科学的研究の応用

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving isoxazole derivatives and benzenesulfonamide structures. The synthesis typically involves the reaction of 5-methylisoxazole and sulfonamide precursors, leading to the formation of the target compound with specific functional groups that enhance its biological activity. The molecular formula is with a molecular weight of approximately 385.43 g/mol .

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide. Research indicates that derivatives exhibit significant enzyme inhibition against carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. The IC50 values for these compounds range from 10.93 to 25.06 nM, demonstrating a strong selectivity for CA IX over other isoforms . Furthermore, these compounds have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231, suggesting their potential as therapeutic agents in breast cancer treatment .

2. Antimicrobial Properties

The sulfonamide moiety in this compound has been associated with antibacterial properties. Studies indicate that these derivatives can inhibit bacterial growth by interfering with carbonic anhydrases present in bacteria, thereby affecting their metabolic processes . The evaluation of these compounds against various bacterial strains has shown promising results, indicating their potential as new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Study on Anticancer Agents : A study published in PLOS ONE detailed the synthesis and evaluation of novel benzenesulfonamide derivatives, including those based on the target compound, which demonstrated significant anticancer activity through selective inhibition of CA IX .

- Mechanistic Studies : Another research article focused on the mechanistic pathways through which these compounds exert their effects, revealing that they can induce apoptosis via different cellular pathways, thus contributing to their anticancer properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide (CAS: 181695-72-7) :

This analogue replaces the 3-sulfamoylbenzene group with a phenyl group. It exhibits a stable crystalline form (Form B) with a melting point of 170–174°C and distinct IR peaks (1170, 925, 844, 729 cm⁻¹), attributed to its rigid isoxazole-phenyl backbone . The absence of a second sulfonamide group reduces its solubility compared to the target compound.- This modification may alter metabolic stability compared to the parent compound’s sulfamoyl groups .

- Chloroacetamide Derivatives (e.g., 901397-84-0): Derivatives such as 2-chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (similarity score: 0.94) feature chloroalkyl side chains.

Pharmacological Activity Comparison

In contrast, anticonvulsant sulfonamides like 18b demonstrate high protective indices (PI > 20) in seizure models, highlighting how minor structural changes (e.g., malonamide vs. isoxazole) redirect biological activity .

Physicochemical Properties

| Property | Target Compound | 4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide | Chloroacetamide Derivative (901397-84-0) |

|---|---|---|---|

| Melting Point (°C) | Not reported | 170–174 | 195–198 (estimated) |

| Solubility | High (dual sulfonamide) | Moderate (single sulfonamide) | Low (chloroalkyl group) |

| IR Peaks (cm⁻¹) | N/A | 1170, 925, 844, 729 | 1720 (C=O stretch) |

The crystalline Form B of 4-[5-methyl-3-phenylisoxazol-4-yl]benzenesulfonamide demonstrates superior stability and handling properties, making it preferable for solid-dose formulations . The target compound’s dual sulfonamide groups likely improve aqueous solubility but may complicate crystallization.

準備方法

Synthesis of the Isoxazole Core

- Cyclization of α,β-unsaturated ketoximes with nitrile oxides or via 1,3-dipolar cycloaddition reactions.

- Starting materials: Typically, 5-methyl-4-hydroxy-3-nitrobenzenes or related derivatives are converted into nitrile oxides, which then cyclize to form the isoxazole ring under reflux conditions.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | Nitrile oxide precursors | Reflux in ethanol or acetonitrile | Under inert atmosphere to prevent side reactions |

Introduction of the Sulfamoylphenyl Group

- Nucleophilic substitution of 4-aminophenylsulfamoyl derivatives with appropriate electrophiles.

- Reagents: Sulfamoyl chloride derivatives or sulfonyl chlorides reacted with amino groups on the isoxazole or aromatic precursors.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Sulfamoylation | Sulfamoyl chloride | In dry pyridine or triethylamine, at 0–25°C | Ensures selective substitution |

Attachment of Benzenesulfonamide

- Sulfonylation of amines with benzenesulfonyl chloride to form sulfonamide linkages.

- Reagents: Benzenesulfonyl chloride, base (e.g., pyridine), suitable solvent (e.g., dichloromethane).

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Sulfonamide formation | Benzenesulfonyl chloride | Room temperature, inert atmosphere | Reaction monitored by TLC |

Optimization of Reaction Conditions

Research indicates that reaction parameters such as temperature, solvent polarity, and reagent equivalents significantly influence yields:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 0–25°C for sulfonylation | Minimize side reactions |

| Solvent | Dry pyridine or DMSO | Enhance solubility of reagents |

| Reagent equivalents | 1.2–1.5 equivalents | Maximize conversion |

Data Tables Summarizing Preparation Methods

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Isoxazole ring synthesis | Nitrile oxides + precursors | Ethanol | Reflux | 4–6 hours | 70–85 | Cyclization efficiency depends on precursor purity |

| Sulfamoylation | Sulfamoyl chloride | Pyridine | 0–25°C | 2–4 hours | 75–88 | Excess reagent improves yield |

| Sulfonamide formation | Benzenesulfonyl chloride | Dichloromethane | Room temperature | 3–5 hours | 80–90 | Controlled addition prevents side reactions |

Research Findings and Notable Variations

- Polymerization approaches have been explored, where monomers derived from these compounds undergo free radical polymerization to yield polymers with potential biomedical applications, as shown in recent studies.

- Alternative synthetic routes involve direct coupling of the isoxazole core with sulfonamide derivatives using coupling agents like HBTU or EDC, which can improve yields and selectivity.

Summary of Key Points

- The synthesis of this compound is modular, involving cyclization, sulfonylation, and sulfonamide formation.

- Reaction conditions are optimized to maximize yield and purity, with solvent choice and temperature control being critical.

- Advanced methods like coupling agents and polymerization techniques are also applicable for derivative synthesis and material development.

Q & A

Q. What are the standard synthetic routes for synthesizing 3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide?

The compound is typically synthesized via coupling reactions between sulfonamide intermediates and functionalized isoxazole precursors. For example, Al-Rufaie (2016) reported a method involving diazonium salt formation and subsequent azo coupling to generate sulfonamide-metal complexes . Another approach involves refluxing anthranilic acid derivatives with isothiocyanato-benzenesulfonamide in alcoholic solvents to form quinazolinone-sulfonamide hybrids, achieving yields up to 68% . Key steps include purification via recrystallization and characterization using NMR and mass spectrometry.

Q. Which spectroscopic and analytical techniques are employed to characterize this compound and its derivatives?

Common techniques include:

- UV-Vis spectroscopy : To confirm π→π* transitions in azo-linked derivatives (e.g., λmax ~400–500 nm for metal complexes) .

- <sup>1</sup>H/<sup>13</sup>C NMR : For structural elucidation (e.g., aromatic protons at δ 7.2–7.9 ppm, sulfonamide protons at δ 7.56 ppm) .

- Elemental analysis : To verify stoichiometry (e.g., [MR]X2-type complexes with Co(II), Ni(II), Cu(II)) .

- Molar conductivity : To distinguish ionic vs. neutral complexes (e.g., values >100 S·cm<sup>2</sup>·mol<sup>−1</sup> indicate 1:2 electrolytes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data during structural characterization?

Cross-validation using complementary methods is critical. For instance:

- Discrepancies in metal-ligand ratios can be resolved by combining elemental analysis (C, H, N, S) with inductively coupled plasma mass spectrometry (ICP-MS) for metal content .

- Conflicting NMR signals (e.g., tautomeric forms in sulfonamide derivatives) may require variable-temperature NMR or X-ray crystallography for unambiguous assignment .

Q. What methodologies are recommended for determining the crystal structure of this compound?

- X-ray diffraction (XRD) : Single-crystal XRD at 100 K with SHELX software (e.g., SHELXL for refinement) provides bond lengths/angles (e.g., C–C = 1.39–1.48 Å) and R-factors <0.05 for high precision .

- ORTEP visualization : To generate 3D molecular diagrams and assess thermal ellipsoids for positional uncertainty .

- Twinned data refinement : SHELXL’s BASF parameter is used for twinned crystals, common in sulfonamide derivatives due to packing symmetry .

Q. What in vitro strategies are used to evaluate the biological activity of sulfonamide derivatives?

- Antiviral assays : For HSV-1 inhibition, plaque reduction assays (e.g., EC50 values) combined with cytotoxicity profiling (e.g., CC50 in Vero cells) .

- Molecular docking : Targeting enzymes like herpes simplex virus thymidine kinase (HSV-TK) to predict binding affinities (e.g., docking scores <−8 kcal/mol suggest strong inhibition) .

- Enzyme inhibition kinetics : For carbonic anhydrase isoforms, using stopped-flow spectrophotometry to determine Ki values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。